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Compound of Interest

Compound Name: 4-Methyl-5-oxohexanenitrile

Cat. No.: B077940 Get Quote

A Spectroscopic Comparison of 4-Methyl-5-oxohexanenitrile and Its Isomers for

Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of 4-Methyl-5-oxohexanenitrile and

its structural isomers. The information presented herein is intended to assist researchers in

differentiating between these closely related compounds through common spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)

Spectroscopy, and Mass Spectrometry (MS).

Introduction to Isomers of 4-Methyl-5-
oxohexanenitrile
4-Methyl-5-oxohexanenitrile and its isomers share the same molecular formula, C₇H₁₁NO,

leading to identical molecular weights but different structural arrangements.[1] These structural

variations result in unique spectroscopic signatures that can be used for their identification and

characterization. The isomers considered in this guide are:

4-Methyl-5-oxohexanenitrile

5-Oxohexanenitrile (an isomer with a different carbon skeleton, C₆H₉NO, is included for

comparative purposes)[2]

2-Methyl-5-oxohexanenitrile
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3-Methyl-5-oxohexanenitrile

2,4-Dimethyl-5-oxohexanenitrile

Differentiating these isomers is crucial in various fields, including drug development and

chemical synthesis, where the presence of an incorrect isomer can significantly alter biological

activity or chemical reactivity.[3]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 4-Methyl-5-
oxohexanenitrile and its isomers. Where experimental data is not readily available, expected

values based on established spectroscopic principles are provided and noted as "Predicted".

¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: (Predicted at 300 MHz)

Compound Chemical Shift (δ) and Multiplicity

4-Methyl-5-oxohexanenitrile

Predicted:~1.1 (d, 3H, CH₃ at C4)~2.2 (s, 3H,

CH₃ at C6)~1.8-2.0 (m, 2H, CH₂ at C3)~2.4 (t,

2H, CH₂ at C2)~2.7 (m, 1H, CH at C4)

5-Oxohexanenitrile[2]
~2.1 (s, 3H, CH₃)~2.4 (t, 2H, CH₂)~1.9 (quint,

2H, CH₂)~2.6 (t, 2H, CH₂)

2-Methyl-5-oxohexanenitrile

Predicted:~1.2 (d, 3H, CH₃ at C2)~2.1 (s, 3H,

CH₃ at C6)~1.6-1.9 (m, 2H, CH₂ at C3)~2.5 (t,

2H, CH₂ at C4)~2.6 (m, 1H, CH at C2)

3-Methyl-5-oxohexanenitrile

Predicted:~1.0 (d, 3H, CH₃ at C3)~2.1 (s, 3H,

CH₃ at C6)~2.2 (d, 2H, CH₂ at C2)~2.4 (t, 2H,

CH₂ at C4)~2.0 (m, 1H, CH at C3)

2,4-Dimethyl-5-oxohexanenitrile

Predicted:~1.1 (d, 3H, CH₃ at C4)~1.2 (d, 3H,

CH₃ at C2)~2.2 (s, 3H, CH₃ at C6)~1.5-1.8 (m,

2H, CH₂ at C3)~2.6 (m, 1H, CH at C2)~2.7 (m,

1H, CH at C4)
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¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: (Predicted at 75 MHz)

Compound Chemical Shift (δ)

4-Methyl-5-oxohexanenitrile

Predicted:~16 (CH₃ at C4)~29 (CH₃ at C6)~25

(CH₂ at C3)~17 (CH₂ at C2)~45 (CH at C4)~210

(C=O at C5)~119 (CN)

5-Oxohexanenitrile[2]
~119.5 (CN)~207.5 (C=O)~42.7 (CH₂)~29.8

(CH₃)~20.1 (CH₂)~16.4 (CH₂)

2-Methyl-5-oxohexanenitrile

Predicted:~18 (CH₃ at C2)~29 (CH₃ at C6)~30

(CH₂ at C3)~35 (CH₂ at C4)~25 (CH at C2)~209

(C=O at C5)~122 (CN)

3-Methyl-5-oxohexanenitrile

Predicted:~19 (CH₃ at C3)~29 (CH₃ at C6)~25

(CH₂ at C2)~42 (CH₂ at C4)~28 (CH at C3)~209

(C=O at C5)~119 (CN)

2,4-Dimethyl-5-oxohexanenitrile

Predicted:~16 (CH₃ at C4)~18 (CH₃ at C2)~29

(CH₃ at C6)~32 (CH₂ at C3)~30 (CH at C2)~45

(CH at C4)~211 (C=O at C5)~122 (CN)

FTIR Spectroscopy Data
Compound Key Vibrational Frequencies (cm⁻¹)

4-Methyl-5-oxohexanenitrile
Predicted:~2250 (C≡N stretch)~1715 (C=O

stretch)

5-Oxohexanenitrile[4] 2248 (C≡N stretch)1718 (C=O stretch)

2-Methyl-5-oxohexanenitrile
Predicted:~2250 (C≡N stretch)~1715 (C=O

stretch)

3-Methyl-5-oxohexanenitrile
Predicted:~2250 (C≡N stretch)~1715 (C=O

stretch)

2,4-Dimethyl-5-oxohexanenitrile
Predicted:~2250 (C≡N stretch)~1715 (C=O

stretch)
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Mass Spectrometry Data
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

4-Methyl-5-oxohexanenitrile 125.08 Predicted: 110, 83, 69, 57, 43

5-Oxohexanenitrile[5] 111.07 96, 83, 70, 55, 43

2-Methyl-5-oxohexanenitrile 125.08
Predicted: 110, 97, 83, 69, 55,

43

3-Methyl-5-oxohexanenitrile 125.08 Predicted: 110, 83, 71, 57, 43

2,4-Dimethyl-5-

oxohexanenitrile
139.12

Predicted: 124, 97, 83, 69, 57,

43

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 300

spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei.

Data Acquisition:

¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled spectra were obtained with a sufficient number of scans.

Data Processing: The spectra were processed using standard Fourier transform and

baseline correction procedures. Chemical shifts are reported in parts per million (ppm)

relative to TMS.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium

bromide (KBr) plates.

Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the

sample spectrum.

Data Processing: The resulting transmittance spectra were converted to absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The liquid sample was diluted in a suitable solvent (e.g.,

dichloromethane) to a concentration of approximately 1 mg/mL.

Instrumentation: A Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ

single quadrupole mass spectrometer was used. The GC was equipped with a non-polar

capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

Injector Temperature: 250°C

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped

to 250°C at a rate of 10°C/min, and held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.
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Data Analysis: The mass spectra of the eluting peaks were compared with a reference library

(e.g., NIST) and analyzed for characteristic fragmentation patterns.

Visualizations
Logical Workflow for Spectroscopic Comparison
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Caption: Workflow for the spectroscopic comparison of isomers.

This guide demonstrates that while the isomers of 4-Methyl-5-oxohexanenitrile are

structurally similar, they can be effectively distinguished using a combination of NMR, FTIR,

and Mass Spectrometry. The subtle differences in their spectra, arising from the varied

positions of the methyl group(s), provide a reliable basis for their individual identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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